molecular formula C3H6N2OS B14446973 Propanethioic acid, 3-amino-3-imino- CAS No. 74389-74-5

Propanethioic acid, 3-amino-3-imino-

Cat. No.: B14446973
CAS No.: 74389-74-5
M. Wt: 118.16 g/mol
InChI Key: ONCVKHMOTHZDFP-UHFFFAOYSA-N
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Description

Contextualization within Thioic Acid Chemistry and Organosulfur Compounds

Propanethioic acid, 3-amino-3-imino- is classified as an organosulfur compound, a broad class of molecules that are integral to both biological systems and industrial applications. britannica.com The defining feature of this compound is the propanethioic acid backbone. Thioic acids are sulfur analogs of carboxylic acids, where a sulfur atom replaces one of the oxygen atoms. wikipedia.org This substitution imparts distinct chemical properties. For instance, thioic acids are generally more acidic than their carboxylic acid counterparts. wikipedia.org The thiol form (RC(O)SH) is typically more common than the thione form (RC(S)OH). wikipedia.org

The presence of sulfur introduces unique reactivity. The sulfur atom can participate in a variety of chemical transformations, including oxidation, alkylation, and the formation of metal complexes. Organosulfur compounds, in general, are known for their diverse roles, from the pungent odors of thiols to their critical functions in amino acids like cysteine and methionine. britannica.combritannica.com The thioic acid group in Propanethioic acid, 3-amino-3-imino- would be expected to be a key site of its chemical reactivity.

Significance of Multifunctionalized Organic Compounds in Chemical Synthesis

The field of organic synthesis is continually advancing through the design and creation of complex molecules from simpler starting materials. moravek.com Multifunctionalized organic compounds, which possess several reactive functional groups, are of particular importance in this endeavor. solubilityofthings.com These compounds serve as versatile building blocks, enabling the construction of intricate molecular architectures through a series of controlled chemical reactions. moravek.comlibretexts.org

Propanethioic acid, 3-amino-3-imino- is a prime example of a multifunctionalized molecule. The simultaneous presence of an amino group (-NH2), an imino group (=NH), and a thioic acid (-COSH) group within a single, relatively small molecule suggests a wide array of potential chemical transformations. Each functional group can, in principle, be reacted selectively, allowing for the stepwise construction of more complex derivatives. This multifunctionality is a key driver for its potential utility in fields such as medicinal chemistry and materials science, where the precise arrangement of different chemical functionalities is crucial for achieving desired properties. moravek.comsolubilityofthings.com

Overview of Potential Research Trajectories for Propanethioic Acid, 3-amino-3-imino-

While specific research on Propanethioic acid, 3-amino-3-imino- is not extensively documented, its structure allows for the formulation of several plausible research directions. These potential trajectories are based on the known reactivity of its constituent functional groups and the applications of analogous compounds.

One promising area of investigation would be its use as a precursor in the synthesis of novel heterocyclic compounds. The amino, imino, and thioic acid groups could potentially undergo intramolecular cyclization reactions to form various ring systems, which are common scaffolds in pharmaceutically active molecules.

Another avenue of research could explore its potential as a ligand for metal coordination chemistry. The nitrogen and sulfur atoms could act as donor sites, allowing the molecule to bind to various metal ions. Such metal complexes could have interesting catalytic or material properties.

Furthermore, the amino and thioic acid functionalities suggest potential applications in peptide and polymer chemistry. The amino group could be incorporated into a growing peptide chain, while the thioic acid could be used for surface modification or polymerization reactions. The imino group adds another layer of potential reactivity, possibly influencing the conformational properties of resulting polymers or peptides.

The table below outlines some of the key physicochemical properties that could be theoretically predicted for Propanethioic acid, 3-amino-3-imino-, based on the general characteristics of similar compounds.

PropertyPredicted Value/Characteristic
Molecular FormulaC3H6N2OS
Molecular Weight118.16 g/mol
Key Functional GroupsAmino, Imino, Thioic Acid
Expected Acidity (pKa)Lower than the corresponding carboxylic acid due to the thioic acid group.
Potential ReactivityNucleophilic addition at the imino group, acylation/alkylation at the amino and thioic acid groups, metal coordination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74389-74-5

Molecular Formula

C3H6N2OS

Molecular Weight

118.16 g/mol

IUPAC Name

3-amino-3-iminopropanethioic S-acid

InChI

InChI=1S/C3H6N2OS/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H,6,7)

InChI Key

ONCVKHMOTHZDFP-UHFFFAOYSA-N

Canonical SMILES

C(C(=N)N)C(=O)S

Origin of Product

United States

Structural Analysis and Theoretical Characterization of Propanethioic Acid, 3 Amino 3 Imino

Elucidation of Molecular Structure and Connectivity (C3H6N2OS)

Propanethioic acid, 3-amino-3-imino-, with the chemical formula C3H6N2OS, is a fascinating molecule for theoretical study due to its array of functional groups. The structural connectivity of this compound can be inferred from its systematic name. The "propanethioic acid" backbone indicates a three-carbon chain with a thioic acid group at one end. The "3-amino-3-imino-" prefix specifies the presence of both an amino (-NH2) group and an imino (=NH) group attached to the third carbon atom (C3).

The primary structure consists of a propane (B168953) chain where the first carbon (C1) is part of a thioic acid functional group. The third carbon (C3) is bonded to both a nitrogen atom of an amino group and a nitrogen atom of an imino group. This arrangement suggests a resonance-stabilized amidine-like system at the C3 position. The connectivity of the heavy atoms is therefore presumed to be S-C1(=O)-C2-C3(=NH)-NH2.

Table 1: Inferred Atomic Connectivity of Propanethioic Acid, 3-amino-3-imino-

AtomConnected toBond Type
SC1Single
OC1Double
C1S, O, C2Single, Double, Single
C2C1, C3Single, Single
C3C2, N1, N2Single, Double, Single
N1C3Double (Imino)
N2C3Single (Amino)

This table represents the most plausible connectivity based on the compound's name.

Conformational Analysis and Rotational Isomerism

Rotation around the C1-C2 bond would alter the relative orientation of the thioic acid group with respect to the rest of the carbon chain. Similarly, rotation around the C2-C3 bond would change the spatial relationship between the thioic acid group and the amino-imino moiety. Theoretical calculations would be necessary to determine the potential energy surface and identify the most stable conformers. It is likely that steric hindrance and potential intramolecular hydrogen bonding would play a significant role in dictating the preferred conformations. For instance, a conformation allowing for hydrogen bonding between the amino group and the carbonyl oxygen or the sulfur atom might be particularly stable.

Investigation of Tautomeric Forms and Equilibrium

Propanethioic acid, 3-amino-3-imino- is capable of existing in several tautomeric forms due to the presence of labile protons and multiple functional groups that can undergo proton migration.

Thiol-Thione Tautomerism of the Thioic Acid Group

The thioic acid group can exist in two tautomeric forms: the thione form (RC(=S)OH) and the thiol form (RC(=O)SH). wikipedia.org For most simple thiocarboxylic acids, the thiol form is generally the more stable tautomer. wikipedia.org Therefore, it is expected that propanethioic acid, 3-amino-3-imino- would predominantly exist with the C=O double bond and an S-H single bond.

Table 2: Thiol-Thione Tautomers of the Thioic Acid Moiety

Tautomer NameStructural FeatureExpected Stability
Thiol formC(=O)SHMore stable
Thione formC(=S)OHLess stable

Imine-Enamine Tautomerism of the 3-Imino Moiety

The imine group at the C3 position, in conjunction with the adjacent C2-H bonds, can undergo imine-enamine tautomerism. researchgate.netacs.orgyoutube.com This involves the migration of a proton from the alpha-carbon (C2) to the imine nitrogen. This would result in the formation of a carbon-carbon double bond between C2 and C3, and the nitrogen of the former imino group would become an amino group. Generally, for simple acyclic imines, the imine form is significantly more stable than the enamine form. youtube.com

Amine-Imine Protonation Equilibria

The 3-amino-3-imino- moiety is essentially a guanidino-like group, which is known to be a strong base due to the resonance stabilization of its protonated form. Protonation can occur on either the amino or the imino nitrogen. The protonation state of this group will be highly dependent on the pH of the environment. researchgate.netresearchgate.net At physiological pH, it is likely that this group would exist in its protonated, cationic form. The positive charge would be delocalized over both nitrogen atoms and the C3 carbon.

The interplay of these tautomeric and protonation equilibria results in a complex mixture of species in solution, the relative concentrations of which would be determined by factors such as solvent polarity and pH.

Table 3: Potential Tautomeric and Protonated Forms

FormKey Structural Features
Predominant TautomerThiol form, Imine form
Thione TautomerC=S, O-H
Enamine TautomerC=C, N-H
Protonated FormCationic amidinium-like system

Stereochemical Considerations (if applicable)

Stereoisomerism in propanethioic acid, 3-amino-3-imino- could arise from the presence of the carbon-nitrogen double bond (C=N) of the imine group. This C=N bond can lead to the existence of (E) and (Z) geometric isomers, also known as syn and anti isomers. The relative stability of these isomers would depend on the steric interactions between the substituents on the C3 carbon and the imine nitrogen. The (E) isomer would have the hydrogen on the imine nitrogen on the opposite side of the C2-C3 bond from the amino group, while the (Z) isomer would have them on the same side. Computational studies would be required to determine the energy barrier to interconversion and the relative stabilities of the (E) and (Z) isomers.

Lack of Specific Research Data Precludes Article Generation

A thorough search for computational chemistry studies on the specific compound Propanethioic acid, 3-amino-3-imino- (CAS 13344-65-7) has revealed a significant lack of published research required to fulfill the user's request. There are no available scholarly articles, databases, or detailed research findings pertaining to the Density Functional Theory (DFT), Ab Initio calculations, Natural Bond Orbital (NBO) analysis, or Frontier Molecular Orbital (FMO) theory for this particular molecule.

The user's instructions mandated a strict adherence to a detailed outline focused exclusively on these computational analyses for "Propanethioic acid, 3-amino-3-imino-". This included the generation of data tables and detailed research findings for each subsection. Without primary or secondary research sources detailing these specific theoretical characterizations, it is impossible to generate scientifically accurate and informative content that meets the specified requirements.

Generating an article would require speculating on the compound's properties or using data from analogous but distinct molecules, which would violate the core instructions of focusing solely on the requested compound and maintaining scientific accuracy. Therefore, the article cannot be written.

Advanced Spectroscopic and Analytical Characterization Methodologies for Propanethioic Acid, 3 Amino 3 Imino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A detailed NMR analysis of Propanethioic acid, 3-amino-3-imino- would provide unambiguous evidence of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum of Propanethioic acid, 3-amino-3-imino- is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The methylene (B1212753) protons (H2) adjacent to both the thioacid and the amidine groups are expected to appear as a triplet. The protons of the amino (-NH2) and imino (=NH) groups are expected to show broad signals due to rapid exchange and quadrupole broadening effects of the nitrogen atoms. The thioacid proton (-SH) is also anticipated to be a singlet, potentially broad, with a chemical shift that can be sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- 2.5 - 3.0 Triplet
-NH₂ 5.0 - 7.0 Broad Singlet
=NH 7.0 - 9.0 Broad Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Three distinct signals are expected, corresponding to the thioacid carbonyl carbon (C1), the methylene carbon (C2), and the amidine carbon (C3). The thioacid carbonyl carbon is predicted to be the most downfield signal due to the deshielding effect of the carbonyl group, with its chemical shift being notably different from a standard carboxylic acid. The amidine carbon will also exhibit a downfield shift due to the attached nitrogen atoms.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (-COSH) 190 - 205
C2 (-CH₂-) 30 - 40

Nitrogen-15 NMR (¹⁵N NMR) for Amino and Imino Nitrogens

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, would be highly informative for characterizing the nitrogen environments in the amidine group. Two distinct signals would be expected, one for the sp²-hybridized imino nitrogen (=NH) and another for the sp³-hybridized amino nitrogen (-NH₂). The chemical shifts of these nitrogens are sensitive to protonation and hydrogen bonding.

Predicted ¹⁵N NMR Chemical Shifts

Nitrogen Atom Predicted Chemical Shift (δ, ppm)
Amino (-NH₂) -320 to -280

Multi-dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

To definitively establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the methylene protons and the protons of the adjacent amino and imino groups, confirming their neighboring relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. A clear correlation would be observed between the methylene protons and the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing longer-range connectivity. Key predicted correlations would include:

The methylene protons (H2) showing correlation to both the thioacid carbonyl carbon (C1) and the amidine carbon (C3).

The amino and imino protons showing correlations to the amidine carbon (C3).

These multi-dimensional techniques would collectively provide a comprehensive and unambiguous structural assignment of Propanethioic acid, 3-amino-3-imino-.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of Propanethioic acid, 3-amino-3-imino-. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₃H₆N₂OS).

Predicted HRMS Data

Ion Predicted Exact Mass
[M+H]⁺ 119.0279

The fragmentation pattern in the mass spectrum would provide further structural information. Key predicted fragmentation pathways would involve the cleavage of the C-C bonds and the loss of small neutral molecules. Alpha-cleavage is a common fragmentation pattern for aliphatic amines and could be expected in the amidine portion of the molecule. libretexts.org The thioacid moiety might undergo fragmentation through the loss of SH or COSH.

Predicted Key Mass Spectral Fragments

m/z Predicted Fragment Identity
102 [M - NH₃]⁺
86 [M - SH]⁺
74 [CH₂C(=NH)NH₂]⁺
60 [M - COSH]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No mass spectrometry data or fragmentation pathway studies for "Propanethioic acid, 3-amino-3-imino-" are available in the scientific literature. General mass spectrometry of related functional groups like thioamides and amino acids can be studied, but this would not be specific to the requested compound. researchgate.netnih.govcreative-proteomics.com

X-ray Diffraction (XRD) for Solid-State Crystal Structure Analysis

No crystallographic data or XRD analysis for "Propanethioic acid, 3-amino-3-imino-" has been reported.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis:No specific HPLC methods for the separation or analysis of this compound are documented.

Due to the lack of available data, generating the requested article with the required level of detail and scientific accuracy is not possible at this time.

Gas Chromatography (GC) with Derivatization for Volatile Species

The analysis of Propanethioic acid, 3-amino-3-imino- by gas chromatography (GC) necessitates a crucial sample preparation step known as derivatization. This is because the inherent chemical properties of the molecule—specifically the presence of polar functional groups such as an amino group, an imino group, and a thioic acid group—render it non-volatile. phenomenex.comresearch-solution.com Gas chromatography, as a technique, relies on the volatilization of analytes to enable their separation in the gas phase. phenomenex.com Polar compounds often exhibit strong intermolecular hydrogen bonding, which results in low volatility and can lead to poor chromatographic performance, including peak tailing and adsorption within the GC system. research-solution.comunitedchem.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.comsigmaaldrich.com This process involves replacing active hydrogen atoms in the polar functional groups with nonpolar moieties. unitedchem.comsigmaaldrich.com For a molecule like Propanethioic acid, 3-amino-3-imino-, the active hydrogens on the amino, imino, and potentially the thioic acid groups are targets for derivatization. The primary methods for derivatizing such compounds fall into three main categories: silylation, acylation, and alkylation. gcms.czyoutube.com

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. unitedchem.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly effective for derivatizing a range of functional groups including amines, amides, carboxylic acids, and thiols. phenomenex.comunitedchem.com The resulting TMS derivatives are significantly more volatile and less polar than the parent compound. phenomenex.com For complex molecules, a catalyst like trimethylchlorosilane (TMCS) may be added to enhance the derivatization reaction. sigmaaldrich.comgcms.cz

Acylation introduces an acyl group in place of an active hydrogen. youtube.com Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic acid anhydride (PFAA), and heptafluorobutyric acid anhydride (HFAA) react with amines, alcohols, and phenols to form stable and volatile fluoroacyl derivatives. unitedchem.com These reagents are particularly useful as they can improve detectability when using an electron capture detector (ECD). gcms.cz

Alkylation involves the addition of an alkyl group to replace an acidic hydrogen, which is particularly effective for carboxylic acids and phenols. gcms.cz While less common for amino and imino groups, certain alkylation reagents can be employed to modify these functionalities.

Given the multifunctional nature of Propanethioic acid, 3-amino-3-imino-, a silylation approach using a reagent like BSTFA, potentially with a TMCS catalyst, would be a logical starting point for developing a GC method. The reaction would target the active hydrogens on all polar functional groups, thereby significantly increasing the volatility of the molecule.

A hypothetical GC method for the analysis of the derivatized Propanethioic acid, 3-amino-3-imino- would involve careful selection of the chromatographic column and operating conditions. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized analyte. gcms.cz The temperature program would need to be optimized to ensure efficient separation from any derivatizing reagent byproducts or other sample components.

Table 1: Potential Derivatization Agents for Propanethioic Acid, 3-amino-3-imino-

Derivatization MethodReagentTarget Functional GroupsAdvantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amino, Imino, Thioic AcidForms volatile and thermally stable TMS derivatives. phenomenex.comunitedchem.com
BSTFA with Trimethylchlorosilane (TMCS)Amino, Imino, Thioic AcidCatalyst enhances reactivity for hindered groups. sigmaaldrich.comgcms.cz
Acylation Trifluoroacetic anhydride (TFAA)Amino, IminoProduces stable, volatile derivatives; enhances ECD response. unitedchem.comgcms.cz

Table 2: Illustrative GC Conditions for Analysis of Derivatized Thioamides and Amino Compounds

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxaneStandard non-polar column suitable for a wide range of derivatized compounds. gcms.cz
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minOptimized temperature gradient for separation of analytes and byproducts.
Carrier Gas Helium or HydrogenProvides good chromatographic efficiency.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides structural information for confirmation, while FID offers robust quantification.

It is important to note that the development of a specific GC method for Propanethioic acid, 3-amino-3-imino- would require empirical studies to determine the optimal derivatization conditions (reagent, temperature, and time) and to validate the chromatographic method for parameters such as linearity, accuracy, and precision. The stability of the derivatized compound would also need to be assessed to ensure reliable analytical results. sigmaaldrich.com

Synthetic Methodologies for Propanethioic Acid, 3 Amino 3 Imino and Its Derivatives

Retrosynthetic Analysis of the Propanethioic Acid, 3-amino-3-imino- Scaffold

A retrosynthetic analysis of propanethioic acid, 3-amino-3-imino- (1) suggests several plausible disconnection pathways. wikipedia.org The primary goal of this analysis is to simplify the target structure into readily available or easily synthesizable starting materials.

One logical approach involves the disconnection of the carbon-sulfur bond of the thioacid and the carbon-nitrogen bonds of the 3-amino-3-imino group. This leads to a three-carbon synthon with functional groups at both ends.

Disconnection A (C-S and C-N bonds): This pathway disconnects the thioacid (C-S bond) and the guanidino group (C-N bonds). This suggests a precursor such as a malonic acid derivative or a related three-carbon electrophile. The thioacid can be introduced via a sulfur nucleophile, and the 3-amino-3-imino group can be formed from a nitrile or an amine precursor. This approach is attractive due to the commercial availability of many substituted malonic acid derivatives.

Disconnection B (C2-C3 bond): An alternative disconnection of the C2-C3 bond would lead to a two-carbon fragment containing the thioacid and a one-carbon fragment with the 3-amino-3-imino functionality. This approach might be more convergent but could present challenges in controlling the reactivity of the fragments.

For the purpose of this article, we will focus on the strategies derived from Disconnection A, as it appears to offer a more linear and potentially more controllable synthetic route.

Direct Synthesis Approaches

Based on the retrosynthetic analysis, several direct synthesis approaches can be envisioned. These methods aim to construct the target molecule from simple precursors in a sequential manner.

The introduction of the sulfur atom can be efficiently achieved through the use of thiocyanate (B1210189) salts. wikipedia.org A plausible route begins with a suitable three-carbon electrophile, such as a 3-halopropanoic acid derivative. The reaction with a thiocyanate salt, like potassium thiocyanate (KSCN), would yield a thiocyanate intermediate. Subsequent hydrolysis of the thiocyanate group can then furnish the desired thioic acid.

A potential reaction scheme is as follows:

Nucleophilic Substitution: A 3-bromopropionitrile (B1265702) can be reacted with KSCN in a polar aprotic solvent like DMF or acetone (B3395972) to yield 3-cyanopropyl thiocyanate.

Hydrolysis: The resulting thiocyanate can be selectively hydrolyzed to the thioic acid under controlled acidic or basic conditions. The nitrile group would then be further transformed into the 3-amino-3-imino moiety.

The use of thiocyanates is a well-established method for the introduction of sulfur into organic molecules. rsc.org

The 3-amino-3-imino- functionality is essentially a guanidino or amidino group. There are several established methods for the synthesis of such groups.

From a Nitrile Precursor: A highly convergent approach involves the transformation of a nitrile group at the 3-position. A precursor such as a protected 3-cyanopropanethioic acid could be reacted with ammonia (B1221849) or an amine in the presence of a Lewis acid or under high pressure to form the amidine. acs.org The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia, is a classic method for amidine synthesis.

Guanidinylation of an Amine: Alternatively, a precursor with a primary amino group at the 3-position could be reacted with a guanidinylating agent, such as S-methylisothiourea or cyanamide, to construct the desired functionality.

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be proposed for the synthesis of propanethioic acid, 3-amino-3-imino- and its derivatives.

Divergent Synthesis: A divergent strategy would start from a common intermediate that can be elaborated into a variety of derivatives. For example, a key intermediate such as a protected 3-oxopropanethioic acid ester could be synthesized. This intermediate could then be reacted with different amines and guanidinylating agents to produce a library of derivatives of the target molecule. This approach is particularly useful for exploring the structure-activity relationships of a class of compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider for the proposed synthetic steps include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For nucleophilic substitution reactions with thiocyanate, polar aprotic solvents are generally preferred.

Temperature: Reaction temperatures should be carefully controlled to prevent side reactions and decomposition of sensitive intermediates.

Catalyst: The use of appropriate catalysts, such as phase-transfer catalysts for the thiocyanate reaction or Lewis acids for the nitrile amination, can enhance reaction efficiency.

Stoichiometry: The molar ratios of reactants should be optimized to ensure complete conversion and minimize the formation of byproducts.

Below is a table illustrating hypothetical reaction conditions for a key step in the proposed synthesis, based on analogous reactions reported in the literature.

ParameterCondition 1Condition 2Condition 3
Reactant A 3-Bromopropionitrile3-Bromopropionitrile3-Bromopropionitrile
Reactant B KSCNNaSCNNH4SCN
Solvent AcetoneDMFAcetonitrile
Temperature Reflux80 °C60 °C
Catalyst NoneTBAHS18-Crown-6
Hypothetical Yield ModerateHighModerate to High

TBAHS: Tetrabutylammonium hydrogen sulfate

Stereoselective Synthesis for Enantiomeric Purity (if applicable)

The parent molecule, propanethioic acid, 3-amino-3-imino-, does not possess a chiral center. Therefore, stereoselective synthesis is not directly applicable to the synthesis of this specific compound.

However, for derivatives of propanethioic acid, 3-amino-3-imino- that are substituted at the C2 position, stereoselective synthesis would be highly relevant to obtain enantiomerically pure compounds. Several strategies could be employed to achieve this:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key reaction, such as an alkylation at the C2 position. The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: A chiral catalyst could be used to control the stereoselectivity of a reaction that creates the stereocenter at C2. For example, a chiral phase-transfer catalyst could be used in an alkylation reaction.

Enzymatic Resolution: A racemic mixture of a C2-substituted derivative could be resolved using enzymes that selectively react with one enantiomer. Transaminases, for instance, have been used for the synthesis of enantiopure β-amino acids. nih.gov

The choice of method would depend on the specific structure of the target derivative and the desired enantiomeric purity.

Green Chemistry Principles in Synthetic Design

The imperative to develop environmentally benign and sustainable synthetic methodologies has become a cornerstone of modern organic synthesis. rsc.org While specific research focusing solely on the green synthesis of Propanethioic acid, 3-amino-3-imino- is not extensively documented, the principles of green chemistry are broadly applicable to its structural class: thioamides. The design of synthetic routes for this compound and its derivatives can be significantly improved by integrating strategies that minimize environmental impact, reduce waste, and enhance efficiency. researchgate.net These strategies often involve the careful selection of solvents, the use of atom-economical reactions, and the adoption of energy-efficient conditions.

Application of Benign Solvents and Reaction Media

A primary focus of green chemistry is the replacement of hazardous and volatile organic solvents (VOCs) with safer alternatives. Several innovative approaches have been developed for thioamide synthesis that align with this principle.

Deep Eutectic Solvents (DES): A highly efficient and green protocol for synthesizing thioamides utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. rsc.orgrsc.org This DES is not only an environmentally benign medium but also acts as a catalyst, eliminating the need for additional, often toxic, catalysts. rsc.org The reaction, typically a Willgerodt–Kindler three-component condensation of an aldehyde or ketone, a secondary amine, and elemental sulfur, proceeds in good-to-excellent yields under mild temperatures (45–60 °C). rsc.orgrsc.org Key advantages of this system include its biodegradability, low energy consumption, and the ability to be recycled and reused multiple times without significant loss of activity. rsc.orgrsc.org

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Researchers have developed protocols for thioamide synthesis that occur in water, often without the need for any external catalysts, additives, or energy input. organic-chemistry.orgorganic-chemistry.org One such method involves the direct thioamidation of aldehydes with amines and elemental sulfur at room temperature. organic-chemistry.org The hydrophobic effect in water is believed to enhance reactivity and selectivity. organic-chemistry.org Another practical aqueous method uses sodium sulfide (B99878) as the sulfur source for the reaction between aldehydes and N-substituted formamides. organic-chemistry.orgorganic-chemistry.org These water-based methods represent a significant step towards sustainable chemical production. tandfonline.com

Table 1: Comparison of Green Solvents in Thioamide Synthesis
Solvent SystemReaction TypeKey AdvantagesExample ReactantsReference(s)
Choline Chloride-Urea (DES)Willgerodt–KindlerRecyclable, Biodegradable, Dual solvent/catalyst, Low energyAldehydes/ketones, secondary amines, elemental sulfur rsc.org, researchgate.net
Water (with THF co-solvent)Direct ThioamidationCatalyst-free, Room temperature, No energy inputAldehydes, primary/secondary amines, elemental sulfur organic-chemistry.org, nih.gov
WaterSulfurationPractical, EfficientAldehydes, N-substituted formamides, sodium sulfide organic-chemistry.org, organic-chemistry.org

Atom Economy and Waste Reduction

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is critical for sustainable synthesis. primescholars.com

Multi-Component Reactions (MCRs): Many green syntheses of thioamides employ multi-component reactions, which are inherently atom-economical as they combine several reactants in a single step to form a complex product, with water often being the only byproduct. beilstein-journals.org The Willgerodt–Kindler reaction is a classic example. chemrxiv.org Other notable atom-economical MCRs include:

A three-component reaction of alkynes, elemental sulfur, and aliphatic amines. organic-chemistry.org

A transition-metal-free and oxidant-free decarboxylative reaction involving arylacetic acids, amines, and elemental sulfur powder. organic-chemistry.orgorganic-chemistry.org

These methods avoid the use of stoichiometric reagents that would otherwise end up as waste.

Solvent-Free and Catalyst-Free Conditions: An ideal green reaction proceeds without the need for any solvent or catalyst, thereby minimizing waste streams. Several protocols for thioamide synthesis have achieved this goal. For instance, a solvent-free Willgerodt–Kindler reaction has been developed using cyclic secondary amines at 100 °C, offering a clean reaction profile. nih.govresearchgate.net Other metal-free and catalyst-free approaches involve the three-component reaction of carbaldehydes, secondary amines, and elemental sulfur, which are noted for their operational simplicity and broad substrate scope. beilstein-journals.orgrsc.orgacs.org

Table 2: Atom-Economical Syntheses of Thioamides
Reaction TypeReactantsConditionsKey FeaturesReference(s)
Multi-component ReactionAlkynes, Elemental Sulfur, Aliphatic AminesN/AAtom-economical, Straightforward organic-chemistry.org
Decarboxylative Three-componentArylacetic acids, Amines, Elemental SulfurN/ATransition-metal-free, No external oxidant organic-chemistry.org, organic-chemistry.org
Willgerodt–Kindler ReactionAldehydes, Cyclic Secondary Amines, Elemental Sulfur100 °CSolvent-free, Catalyst-free nih.gov, researchgate.net
Three-component ThioamidationPyrazole Carbaldehydes, Secondary Amines, Elemental SulfurN/AMetal-free, Catalyst-free, Operationally simple beilstein-journals.org

By adopting these green chemistry principles, the synthesis of Propanethioic acid, 3-amino-3-imino- and its derivatives can be designed to be more efficient, safer, and environmentally sustainable, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Reaction Mechanisms of Propanethioic Acid, 3 Amino 3 Imino

Reactivity at the Thiocarboxyl (-COSH) Group

The thiocarboxyl group is a key feature of Propanethioic acid, 3-amino-3-imino-, and its reactivity is largely influenced by the presence of the sulfur atom, which imparts distinct properties compared to its carboxylic acid analogue.

Similar to carboxylic acids, thiocarboxylic acids can undergo esterification, in this case, thioesterification, to form thioesters. These reactions typically involve the reaction of the thiocarboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism is analogous to Fischer esterification, where the alcohol attacks the protonated thiocarbonyl carbon.

Alternatively, the thiocarboxylate, formed by deprotonation of the thiocarboxylic acid, can act as a nucleophile and react with alkyl halides to produce thioesters. This method is particularly effective with primary and secondary alkyl halides.

Table 1: Examples of Thioesterification Reactions

Reactant Reagent Product
Propanethioic acid, 3-amino-3-imino- Methanol/H+ S-methyl 3-amino-3-iminopropanethioate

The carbon-sulfur double bond (thiocarbonyl) in the thiocarboxyl group is susceptible to nucleophilic attack. Strong nucleophiles can add to the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of this reaction depends on the nature of the nucleophile and the reaction conditions. For instance, organometallic reagents like Grignard reagents can add to the thiocarbonyl group.

The sulfur atom in the thiocarboxyl group is in a low oxidation state and can be readily oxidized. Mild oxidizing agents can lead to the formation of disulfides, while stronger oxidizing agents can oxidize the sulfur to higher oxidation states, potentially leading to the formation of sulfonic acids.

Conversely, the thiocarbonyl group can be reduced. For example, reduction with sodium borohydride (B1222165) would likely reduce the thiocarbonyl to a thiol.

Reactivity of the Amino (-NH2) and Imino (=NH) Functional Groups

The presence of both a primary amino group and an imino group introduces a rich nitrogen-based reactivity to Propanethioic acid, 3-amino-3-imino-.

Both the amino and imino groups possess lone pairs of electrons on the nitrogen atoms, making them nucleophilic. The primary amino group is generally a stronger nucleophile than the imino group due to less s-character in its lone pair orbital. These nitrogen centers can participate in nucleophilic substitution and addition reactions. For example, they can react with alkyl halides in alkylation reactions or with acyl halides in acylation reactions.

Table 2: Nucleophilic Reactions at Nitrogen Centers

Reactant Reagent Major Product
Propanethioic acid, 3-amino-3-imino- Methyl iodide Propanethioic acid, 3-(methylamino)-3-imino-

The primary amino group of Propanethioic acid, 3-amino-3-imino- can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate followed by dehydration.

The imino group can also, in principle, react with carbonyl compounds, though its reactivity is generally lower than that of the primary amine. These reactions are fundamental in the synthesis of various heterocyclic compounds.

Table 3: Condensation Reactions with Carbonyls

Reactant Carbonyl Compound Product
Propanethioic acid, 3-amino-3-imino- Benzaldehyde Propanethioic acid, 3-(benzylideneamino)-3-imino-

Cyclization Reactions to Form Heterocyclic Structures

There is no specific information available in the scientific literature regarding the cyclization reactions of Propanethioic acid, 3-amino-3-imino- to form heterocyclic structures. While the synthesis of heterocyclic compounds from various amino acids is a well-established field of study, dedicated research into the intramolecular reactions of this specific compound to yield cyclic products has not been reported.

Acid-Base Interactions and Salt Formation

Similarly, a detailed characterization of the acid-base properties and salt formation of Propanethioic acid, 3-amino-3-imino- is not present in the available literature. The molecule possesses both acidic (thioic acid) and basic (amino and imino) functional groups, suggesting it can exhibit amphoteric behavior. However, without experimental data, any discussion on its pKa values, isoelectric point, and the nature of its salts would be purely speculative.

Detailed Mechanistic Investigations

Detailed mechanistic investigations, which form the cornerstone of understanding chemical reactivity, are absent for Propanethioic acid, 3-amino-3-imino-.

Kinetic Studies of Reaction Rates

No kinetic studies on the reaction rates of Propanethioic acid, 3-amino-3-imino- have been published. Such studies are crucial for determining the factors that influence the speed of its chemical transformations and for elucidating reaction mechanisms.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction. There are no documented instances of isotopic labeling experiments being performed on Propanethioic acid, 3-amino-3-imino- to investigate its reaction mechanisms.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers valuable insights into reaction pathways and the energies of transition states. A search of computational chemistry databases and literature reveals no studies focused on the theoretical modeling of Propanethioic acid, 3-amino-3-imino- and its reactions.

Functional Group Interconversions and Derivatization Strategies

While general strategies for the functional group interconversion and derivatization of amino acids and thioic acids are well-known, specific methodologies tailored to Propanethioic acid, 3-amino-3-imino- have not been described. The development of such strategies would be essential for the synthesis of novel derivatives and for the application of this compound in broader chemical contexts.

Derivatives and Analogues of Propanethioic Acid, 3 Amino 3 Imino

Synthesis and Characterization of Esters and Thioesters

The synthesis of esters and thioesters from a thioacid core like 3-amino-3-iminopropanethioic acid is a fundamental transformation. Generally, thioacids can be converted to their corresponding thioesters through reactions with various electrophiles.

Synthesis Methods:

Reaction with Alkyl Halides: Thioacids can be deprotonated with a mild base to form a thiocarboxylate anion, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding a thioester.

Condensation with Alcohols: In the presence of coupling agents, thioacids can be condensed with alcohols to form S-esters. This method is analogous to esterification of carboxylic acids.

Thiohydrolysis of Imino Esters: A common route to thioesters involves the thiohydrolysis of corresponding imino esters, which can provide high yields. rsc.org

Characterization: The characterization of these derivatives relies on standard spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, showing characteristic shifts for protons and carbons adjacent to the sulfur atom.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds. nih.gov

Amino acid thioester derivatives have been synthesized and identified as a promising scaffold for the development of metallo-β-lactamase L1 inhibitors. nih.gov In one study, ten novel mercaptoacetic acid thioesters based on natural amino acids were synthesized and characterized, showing potent inhibitory activity. nih.gov These studies highlight the potential of thioester derivatives in medicinal chemistry.

Amide and Thioamide Derivatives

The conversion of the thioacid group into an amide or a thioamide introduces a new set of functionalities and potential applications.

Synthesis of Thioamides:

Reaction with Amines: The thioacid can react with primary or secondary amines, often with the aid of a coupling agent, to form a thioamide linkage. This is a direct thioacylation of the amine.

Thionation of Amides: A common laboratory method for synthesizing thioamides is the treatment of the corresponding amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). mdpi.com

The substitution of a carbonyl oxygen with sulfur in an amide bond to form a thioamide is considered an isosteric replacement. This modification can lead to molecules with enhanced stability and altered biological activity. mdpi.com While structurally similar to amides, thioamides have different chemical and physical properties, including higher polarity. mdpi.com

Recent synthetic advancements include iridium-catalyzed reductive Ugi-type reactions to produce α-amino thioamide derivatives from tertiary amides. researchgate.net

Modifications of the Amino and Imino Moieties (e.g., N-alkylation, N-acylation)

Modifying the amino and imino groups of the 3-amino-3-iminopropanethioic acid scaffold can significantly alter its chemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key strategy in drug design.

N-Alkylation: Direct N-alkylation of unprotected amino acids can be challenging but offers a route to novel derivatives. nih.gov Methods have been developed for the selective mono-N-alkylation of amino groups. For instance, a method for the selective mono-N-alkylation of 3-amino alcohols utilizes the formation of a stable chelate with 9-BBN (9-borabicyclo[3.3.1]nonane). organic-chemistry.org While not directly applied to the title compound, this principle of chelation-assisted selective alkylation could be conceptually relevant.

The N-alkylation of 2-aminothiophenes, which can be difficult under mild conditions, has been achieved by first converting the amino group to a carbamate (B1207046) or amide, which then facilitates alkylation. rsc.orgpsu.edu This strategy of using a protecting/activating group could be applicable for modifying the amino/imino moieties of the target scaffold.

N-Acylation: N-acylation is a more straightforward modification, typically achieved by reacting the amino group with an acyl chloride or an acid anhydride (B1165640) under basic conditions. This modification is a standard procedure in peptide chemistry to introduce various functional groups.

The table below summarizes common modification strategies for amino and imino groups.

Modification TypeReagentsPurpose
N-Alkylation Alkyl halides, Reductive amination with aldehydes/ketonesIncrease lipophilicity, remove hydrogen bond donor capability
N-Acylation Acyl chlorides, Acid anhydridesIntroduce new functional groups, alter electronic properties
N-Sulfonylation Sulfonyl chloridesIntroduce sulfonamide group, often for bioisosteric replacement
N-Guanidinylation Guanidinylating agentsConvert amino group to a guanidinium (B1211019) group, altering basicity

Design and Synthesis of Conformationally Restricted Analogues

Introducing conformational rigidity into a molecule is a powerful strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. lifechemicals.com This is achieved by incorporating the pharmacophore into a cyclic system.

For a scaffold like 3-amino-3-iminopropanethioic acid, conformational restriction could be achieved by:

Cyclization: Forming a ring that includes the backbone of the molecule. For example, creating a cyclopropane (B1198618) or cyclobutane (B1203170) ring within the carbon chain. nih.gov

Incorporation of Rigid Spacers: Using rigid chemical structures, such as aromatic rings or bicyclic systems, to link different parts of the molecule.

The design of such analogues often involves computational modeling to predict the preferred conformations and their potential interactions with a target receptor. The synthesis of these complex structures typically requires multi-step synthetic routes. For example, 1,2,3-trisubstituted cyclopropanes have been developed as conformationally restricted peptide isosteres to lock a peptide backbone in an extended beta-strand conformation. nih.gov This approach could be adapted to create rigid analogues of the title compound.

Incorporating the Propanethioic Acid, 3-amino-3-imino- Scaffold into Larger Molecular Architectures

The 3-amino-3-iminopropanethioic acid scaffold can serve as a versatile building block for the synthesis of more complex molecules, such as peptides, peptidomimetics, and heterocyclic compounds.

Peptide Synthesis: The thioacid functionality allows for native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins. In NCL, a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue to form a native peptide bond. The thioacid can be activated in situ to form the required thioester for such ligations.

Heterocyclic Synthesis: The functional groups present in the scaffold (amidine and thioacid) are reactive and can participate in cyclization reactions to form various heterocyclic systems. For example, the amidine moiety could react with a 1,3-dicarbonyl compound to form a pyrimidine (B1678525) ring, while the thioacid could be used to construct thiazole (B1198619) or thiophene (B33073) rings.

Peptidomimetics: The scaffold can be incorporated into non-peptidic backbones to mimic the structure and function of natural peptides but with improved properties like metabolic stability. The unique stereochemical and electronic properties of the thioamide and amidine groups can be exploited to design novel peptidomimetics with specific conformational preferences.

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The molecular architecture of propanethioic acid, 3-amino-3-imino- makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the thioacid, the amino group, and the imino group—allows it to be a precursor in the construction of more complex molecules. For instance, its derivatives, such as 3-amino-3-imino-propanoic acid ethyl ester hydrochloride, serve as foundational building blocks in the synthesis of various pharmaceuticals and bioactive molecules. chemimpex.com This utility is crucial in medicinal chemistry for developing new therapeutic agents. chemimpex.com The synthesis of β-amino acids, like 3-amino-3-arylpropionic acids, often involves multifunctional starting materials, highlighting the importance of compounds with this type of structural framework in creating biologically active molecules for drug discovery and development. researchgate.netgoogle.com

Applications in Coordination Chemistry as Novel Ligands

In the field of coordination chemistry, the utility of a molecule is often determined by its ability to bind to metal centers. Propanethioic acid, 3-amino-3-imino- possesses both nitrogen and sulfur atoms, which are excellent donor sites for coordinating with metal ions. This dual-donor capability allows it to act as a chelating ligand, forming stable complexes with various transition metals. While direct studies on this specific molecule as a ligand are limited, the principles of coordination chemistry suggest its potential. The amino and imino nitrogen atoms, along with the sulfur atom of the thioacid group, can form stable chelate rings with metal ions, a property that is highly sought after for creating novel metal complexes with unique electronic and catalytic properties.

Catalytic Applications in Organic Transformations

The structural elements of propanethioic acid, 3-amino-3-imino- suggest its potential utility in catalysis, both as an organocatalyst and as a ligand in transition metal catalysis.

Organocatalysis

The presence of a primary amine group is a key feature in many organocatalysts. nih.gov These catalysts are often employed in asymmetric synthesis to produce chiral molecules. nih.gov The amino group in propanethioic acid, 3-amino-3-imino- could potentially participate in catalytic cycles, for example, through the formation of enamines or iminium ions, which are key intermediates in many organocatalytic reactions. nih.gov While specific research on this compound as an organocatalyst is not extensively documented, its functional groups are analogous to those found in established primary amine catalysts used in reactions like aldol (B89426) and Michael additions.

Transition Metal Catalysis

As discussed, the ability of propanethioic acid, 3-amino-3-imino- to act as a ligand for transition metals is significant for catalysis. By coordinating to a metal center, the ligand can modulate the metal's reactivity and selectivity. The electronic properties of the resulting metal complex can be fine-tuned by the ligand's structure. This is a fundamental concept in the design of catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific combination of nitrogen and sulfur donors in this molecule could impart unique properties to a metal catalyst, potentially leading to novel reactivity or improved catalytic performance.

Development of Functional Materials and Polymers

The development of new materials with specific functions is a cornerstone of modern materials science. The reactivity of propanethioic acid, 3-amino-3-imino- makes it a candidate for incorporation into functional materials and polymers.

Self-Assembling Molecular Systems

Information regarding the ability of "Propanethioic acid, 3-amino-3-imino-" to form self-assembling molecular systems is not available in the current scientific literature based on the search performed. There are no research findings detailing its capacity for spontaneous organization into ordered structures through non-covalent interactions.

Chemo- and Biosensor Development (excluding clinical applications)

There is no available research on the application of "Propanethioic acid, 3-amino-3-imino-" in the development of chemo- or biosensors for non-clinical purposes. The search did not yield any studies that explore its potential use as a recognition element, transducer, or in the fabrication of sensing platforms.

Compound Names

As no specific research findings were identified for the target compound, a table of related compound names cannot be generated in the context of the requested applications.

Future Research Directions and Emerging Opportunities for Propanethioic Acid, 3 Amino 3 Imino

High-Throughput Synthesis and Screening of Derivatives

The exploration of the chemical space around Propanethioic acid, 3-amino-3-imino- necessitates the development of high-throughput synthesis and screening methodologies. Traditional methods for thioamide synthesis can be low-yielding and may involve harsh reagents. nih.gov However, recent advancements have paved the way for more efficient and scalable approaches.

Future research will likely focus on adapting and optimizing modern synthetic protocols for creating diverse libraries of derivatives. This includes the use of automated synthesis platforms and the exploration of greener synthetic routes. researchgate.net Techniques such as the Willgerodt-Kindler reaction, which allows for the formation of thioamides from aldehydes, sulfur, and amines, are amenable to parallel synthesis formats. chemrxiv.org Other promising methods include the thionation of the corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide under optimized, high-throughput conditions. chemrxiv.orgorganic-chemistry.org

Once synthesized, these libraries of Propanethioic acid, 3-amino-3-imino- derivatives can be subjected to high-throughput screening to identify compounds with desired properties. For instance, screening for catalytic activity, novel material properties, or specific binding affinities to biological targets can be accelerated. This approach will be crucial in unlocking the full potential of this class of compounds.

Synthetic Method Key Features Potential for High-Throughput
Willgerodt-Kindler ReactionOne-pot, multi-component reaction.High
Amide ThionationUtilizes various thionating agents.Moderate to High
From NitrilesDirect conversion of nitriles to thioamides.High
From Aldehydes and AminesUtilizes elemental sulfur. nih.govHigh

Advanced Spectroscopic Studies at Low Temperatures or High Pressures

The unique electronic structure of the thioamide group in Propanethioic acid, 3-amino-3-imino- warrants detailed investigation under non-standard conditions. Advanced spectroscopic techniques performed at low temperatures or high pressures can provide unprecedented insights into its molecular properties. researchgate.neteuropa.eu

Low-temperature spectroscopy, such as matrix isolation infrared spectroscopy or cryogenic NMR, can be employed to trap and characterize transient species and conformational isomers that are inaccessible at room temperature. This would allow for a more detailed understanding of the molecule's potential energy surface and reactivity.

High-pressure spectroscopic studies (Raman, IR, and UV-Vis) can reveal changes in bond lengths, angles, and electronic transitions as a function of applied pressure. This information is critical for understanding the molecule's compressibility and its behavior in condensed phases, which is relevant for materials science applications. These extreme condition studies can provide valuable data to benchmark and validate computational models. europa.eu

Exploration of Supramolecular Chemistry with Propanethioic Acid, 3-amino-3-imino-

The thioamide functional group is known to participate in unique non-covalent interactions, making Propanethioic acid, 3-amino-3-imino- an attractive building block for supramolecular chemistry. chemrxiv.org The sulfur atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor, leading to the formation of well-defined supramolecular assemblies.

Future research in this area could focus on designing and synthesizing self-assembling systems based on this molecule. These could include the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The altered hydrogen bonding properties of thioamides compared to amides could lead to novel supramolecular structures with interesting electronic or host-guest properties. chemrxiv.org The ability of the thioamide sulfur to coordinate with metal ions also opens up avenues for the creation of coordination polymers and metal-organic frameworks.

Computational Design and Prediction of Novel Reactivity and Applications

Computational chemistry offers a powerful tool for accelerating the discovery of new applications for Propanethioic acid, 3-amino-3-imino-. researchgate.net Density functional theory (DFT) and ab initio methods can be used to predict its geometric and electronic structure, spectroscopic properties, and reactivity. researchgate.net

A key area for future computational work will be the in silico design of derivatives with tailored properties. For example, by systematically modifying the substituents on the molecule, it may be possible to tune its electronic properties for applications in organic electronics or to enhance its binding affinity for a specific biological target. Computational screening of virtual libraries can help prioritize synthetic efforts towards the most promising candidates. nih.gov

Furthermore, computational studies can elucidate reaction mechanisms involving Propanethioic acid, 3-amino-3-imino-, predicting potential reaction pathways and identifying key intermediates. This knowledge is invaluable for designing new synthetic transformations and for understanding its role in catalytic cycles.

Computational Method Predicted Property Potential Application
Density Functional Theory (DFT)Electronic structure, reactivityDesign of catalysts, electronic materials
Molecular Dynamics (MD)Conformational dynamics, binding affinityEnzyme inhibitor design
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsUnderstanding biochemical mechanisms

Investigations into Interactions with Biological Molecules

The incorporation of thioamides into biologically active molecules has been shown to enhance their target affinity and stability. chemrxiv.orgku.dk Propanethioic acid, 3-amino-3-imino-, and its derivatives, therefore, represent a promising scaffold for the development of novel biochemical probes and enzyme inhibitors.

Future biochemical studies should focus on understanding the fundamental interactions between this thioamide and biological macromolecules. This includes investigating its binding to the active sites of enzymes, where the unique properties of the thioamide group can be exploited. For example, the increased acidity of the N-H proton and the different hydrogen bonding capabilities of the sulfur atom can lead to altered binding modes compared to the corresponding amide. chemrxiv.orgresearchgate.net

Techniques such as X-ray crystallography and high-resolution NMR spectroscopy can provide atomic-level details of these interactions. Isothermal titration calorimetry can be used to quantify the thermodynamics of binding. By understanding these fundamental biochemical mechanisms, it will be possible to rationally design Propanethioic acid, 3-amino-3-imino- based molecules that can modulate the function of specific proteins.

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